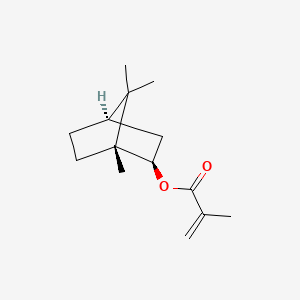

Isobornyl methacrylate

Vue d'ensemble

Description

Isobornyl methacrylate is a versatile monomer known for its unique chemical structure and properties. It is a colorless or pale yellow liquid with the chemical formula C14H22O2 and a molecular weight of 222.32 g/mol . This compound is characterized by its high glass transition temperature, low viscosity, and excellent compatibility with various resins and solvents . It is widely used in the production of high-performance polymers and coatings due to its ability to impart hardness, flexibility, and resistance to environmental factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobornyl methacrylate can be synthesized through several methods. One common approach involves the reaction of camphene with methacrylic acid in the presence of a catalyst. For example, a photocatalytic method using UV light and a zirconium-based catalyst can be employed to achieve the desired product . Another method involves the esterification of isoborneol with methacrylic anhydride in the presence of a polymerization inhibitor and a catalyst such as 4-dimethylamino pyridine .

Industrial Production Methods: In industrial settings, this compound is typically produced using continuous processes in reactors such as kettle reactors or fixed-bed tube reactors. These methods often utilize molecular sieves as catalysts and involve the reaction of camphene with methacrylic acid or methacrylic anhydride . The reaction conditions are optimized to ensure high yield and selectivity, with typical reaction temperatures ranging from 60°C to 80°C and reaction times of 8-16 hours .

Analyse Des Réactions Chimiques

Route 1: Direct Esterification of Camphene

Camphene reacts with methacrylic acid in the presence of acid catalysts (e.g., Amberlyst 15) and polymerization inhibitors (e.g., phenothiazine). Optimized conditions yield 80.2% IBOMA with >99.2% ester content :

| Parameter | Optimal Value |

|---|---|

| Catalyst | 10 wt% Amberlyst 15 |

| Inhibitor | 0.03 wt% phenothiazine |

| Molar Ratio (MAA:camphene) | 1.3:1 |

| Temperature | 60°C |

| Reaction Time | 8–9 hours |

Route 2: Reaction of Isoborneol with Methacrylic Anhydride

(1S,2S,4S)-(+)-isoborneol undergoes esterification with methacrylic anhydride (MAA) in toluene, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 80°C for 16 hours , followed by fractional distillation to isolate IBOMA .

-

Key Spectral Data :

Anionic Polymerization

IBMMA undergoes anionic polymerization in tetrahydrofuran (THF) or toluene using (1,1-diphenyl-3,3-dimethylbutyl)lithium (DDBLi) as an initiator :

-

Tacticity Control : Syndiotacticity increases in THF at −78°C due to solvent coordination effects.

-

Polymer Properties :

Free-Radical Polymerization

IBOMA polymerizes via free-radical mechanisms with benzoyl peroxide (BPO) at 80°C . Key kinetic findings :

-

Gel Effect : Enhanced in the presence of polyisobutylene (PIB), reducing termination rates by limiting free volume.

-

Phase Separation : At high PIB concentrations, dual polymerization maxima occur due to monomer fractionation .

With Methyl Acrylate (MA)

Atom transfer radical polymerization (ATRP) of IBOMA and MA produces copolymers with controlled architectures :

-

Reactivity Ratios :

-

r₁ (IBOMA) = 1.25 ± 0.10

-

r₂ (MA) = 0.70 ± 0.05

-

-

Copolymer Properties :

With Methyl Methacrylate (MMA)

Free-radical copolymerization yields heat-resistant optical polymers :

-

Thermal Stability : Tg rises from 105°C (pure PMMA) to 165°C (50% IBOMA content).

-

Chain Transfer : n-Octyl mercaptan optimizes molecular weight for practical applications .

Dental Composites

IBOMA reduces polymerization shrinkage (PSS) and water sorption (Wsp) in flowable composites :

| Property | TEGDMA | IBOMA | TEG-IBO (50:50) |

|---|---|---|---|

| Volumetric Shrinkage | 5.2% | 3.8%* | 4.1%* |

| Water Sorption (μg/mm³) | 28.5 | 19.3* | 22.1* |

| Degree of Conversion | 72% | 58%* | 64%* |

*Significant reduction compared to TEGDMA (p < 0.05) .

Block Copolymers

PIBMA-polybutadiene (PBD)-PIBMA triblock copolymers exhibit exceptional mechanical properties :

-

Tensile Strength : 30 MPa

-

Elongation at Break : 1000%

-

Service Temperature : Up to 160°C

Degradation and Stability

Thermogravimetric analysis (TGA) of IBOMA copolymers reveals high thermal stability :

-

Activation Energy (Eₐ) : 166–167 kJ/mol (Kissinger method).

-

Degradation Mechanism : Deceleration-type kinetics dominated by random scission.

Applications De Recherche Scientifique

General Properties of Isobornyl Methacrylate

This compound is a colorless, transparent liquid that combines hardness and flexibility. Its polymer exhibits excellent light stability, abrasion resistance, and weather resistance, making it suitable for diverse applications. Additionally, it has lower moisture absorption compared to methyl methacrylate (MMA), enhancing its performance in various formulations .

Dental Applications

IBOMA plays a crucial role in dental materials:

- Dental Resins : It is commonly used in the formulation of dental resins for crowns, fillings, and dentures. The inclusion of IBOMA helps reduce polymerization shrinkage, improving the fit and longevity of dental restorations .

- Dental Adhesives : IBOMA is also employed in dental adhesives, enhancing bonding strength and durability in restorative procedures .

Medical Device Manufacturing

The medical industry benefits significantly from IBOMA:

- Implants and Stents : IBOMA is utilized in the production of medical devices such as stents and implants due to its biocompatibility and mechanical properties .

- Drug Delivery Systems : Its ability to form stable polymers makes it suitable for drug delivery systems, ensuring controlled release and efficacy of therapeutic agents .

Adhesives and Coatings

IBOMA's properties make it ideal for various coatings and adhesive formulations:

- Industrial Coatings : It is used in coatings for plastics, metals, and wood, providing durability and resistance to environmental factors .

- Adhesives : IBOMA enhances the performance of adhesives across multiple applications, including automotive and construction sectors where high-performance bonding is required .

Electronics

In the electronics industry, IBOMA finds applications in:

- Semiconductors : It is utilized in the manufacturing of semiconductors and printed circuit boards (PCBs), contributing to the reliability and performance of electronic components .

- UV-Curable Adhesives : IBOMA is incorporated into UV-curable adhesives that are essential for electronic assembly processes, providing quick curing times and strong adhesion .

Case Study 1: Dental Composites

A study evaluated the physicochemical properties of flowable composites using IBOMA as a diluent monomer. The results indicated improved mechanical properties compared to traditional formulations, highlighting IBOMA's potential to enhance dental materials' performance .

Case Study 2: UV-Curable Adhesives

Research on UV-curable hybrid epoxy adhesives demonstrated that incorporating IBOMA resulted in satisfactory light curability while maintaining thermal stability. This study emphasized IBOMA's role in developing advanced adhesive systems that meet industry demands for performance .

Market Insights

The market for this compound is projected to grow significantly:

- Market Size : Valued at approximately USD 180 million in 2023, it is expected to reach USD 300 million by 2030, with a CAGR of 7.5% .

- End-Use Industries : The healthcare sector remains the largest consumer due to the demand for dental and medical supplies, followed by automotive and construction industries which require high-performance coatings and adhesives .

Mécanisme D'action

The mechanism by which isobornyl methacrylate exerts its effects is primarily through radical-initiated polymerization. The methacrylate group undergoes radical polymerization to form long polymer chains, which impart the desired properties to the final product . The bulky isobornyl group enhances the intermolecular interactions between the polymer and the substrate, improving adhesion and resistance to environmental factors .

Comparaison Avec Des Composés Similaires

Isobornyl methacrylate can be compared to other methacrylate monomers such as methyl methacrylate and α-pinene methacrylate. While methyl methacrylate is known for its high glass transition temperature and hardness, it tends to be brittle . In contrast, this compound provides a balance of hardness and flexibility, making it less prone to cracking . α-Pinene methacrylate, another similar compound, exhibits self-crosslinking properties, which can be advantageous in certain applications . this compound’s unique combination of properties, including its high glass transition temperature, low viscosity, and excellent compatibility with various resins, sets it apart from other methacrylate monomers .

Propriétés

Numéro CAS |

7534-94-3 |

|---|---|

Formule moléculaire |

C14H22O2 |

Poids moléculaire |

222.32 g/mol |

Nom IUPAC |

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1 |

Clé InChI |

IAXXETNIOYFMLW-MGULZYLOSA-N |

SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

SMILES isomérique |

CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C |

SMILES canonique |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

Point d'ébullition |

112-117 °C at 0.33 kPa |

Densité |

0.980 @ 25 °C |

Key on ui other cas no. |

7534-94-3 |

Description physique |

Liquid Clear liquid; [MSDSonline] |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

64114-51-8 |

Durée de conservation |

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/ |

Pression de vapeur |

0.11 [mmHg] 0.11 mm Hg @ 25 °C /Estimated/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of IBMA?

A1: The molecular formula of IBMA is C13H20O2, and its molecular weight is 208.30 g/mol.

Q2: How can I confirm the structure of IBMA using spectroscopy?

A2: The structure of IBMA can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, , , ]

Q3: Why is IBMA used in the synthesis of pressure-sensitive adhesives (PSAs)?

A3: IBMA enhances the cohesion and adhesion properties of PSAs. When incorporated into acrylic-based PSAs, IBMA increases the glass transition temperature (Tg) of the resulting copolymer, leading to improved cohesion. []

Q4: Can IBMA be used to improve the properties of natural materials like wood?

A4: Yes, IBOMA can be impregnated into wood and polymerized in situ. This process enhances the water resistance and mechanical properties of wood. For example, treating fast-growing poplar with IBOMA significantly reduces water uptake and improves its modulus of rupture, modulus of elasticity, and compression strength. []

Q5: Does IBMA improve the oil resistance of thermoplastic elastomers (TPEs)?

A5: Yes, incorporating short IBMA blocks into TPEs enhances their oil resistance. This is attributed to the hydrophobic nature of the IBMA segments within the TPE structure. []

Q6: Is IBMA used as a catalyst?

A6: While IBMA itself is not typically used as a catalyst, its synthesis often involves catalysts. For instance, strong acid cation-exchange resins like CT800 have demonstrated excellent catalytic performance in the synthesis of IBMA from camphene and methacrylic acid. []

Q7: Are there computational studies on IBMA polymerization?

A7: While detailed computational studies specifically on IBMA might be limited in the provided research, the copolymerization kinetics of IBMA with other methacrylates have been extensively studied. These studies utilize kinetic models to understand the reactivity ratios of IBMA and its influence on copolymer properties. [, ]

Q8: How does the bulky isobornyl group of IBMA influence its polymerization kinetics compared to other methacrylates?

A8: The bulky isobornyl group in IBMA hinders its polymerization kinetics, resulting in a slower polymerization rate compared to less bulky methacrylates. This is evident in the higher mean sequence length and lower run number observed for IBMA in copolymerization reactions. []

Q9: Are there any specific SHE regulations regarding IBMA?

A10: While specific SHE regulations for IBMA are not explicitly discussed in the provided research, its use in applications like medical adhesives and dental resins highlights the importance of biocompatibility and safety considerations. Further research and regulatory guidelines are crucial to ensure responsible use and minimize potential risks. [, , ]

Q10: What are some essential tools for studying IBMA polymerization?

A10: Essential tools for studying IBMA polymerization include:

- Spectroscopic Techniques: FTIR, 1H NMR, 13C NMR for structural characterization. [, , , ]

- Chromatographic Techniques: Gel permeation chromatography (GPC) for analyzing molecular weight distribution. [, ]

- Thermal Analysis: Differential scanning calorimetry (DSC) for determining glass transition temperature and thermal properties. [, , ]

- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological analysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.